molecular formula C8H13NO2 B12793222 Trachelanthamidic acid CAS No. 11017-88-2

Trachelanthamidic acid

Cat. No.: B12793222
CAS No.: 11017-88-2
M. Wt: 155.19 g/mol
InChI Key: BZYGCNOHXFJSTG-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trachelanthamidic acid is a compound with the molecular formula C8H13NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. This process includes filtering the hydrogenation solution to remove the catalyst, distilling the reaction solution until it solidifies, and then heating and baking to perform the transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final steps involve resin exchange with a weak base anion-exchange resin, distillation, crystallization with ethanol, cooling, filtering, washing, and drying to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The process is optimized to ensure high yield and purity, meeting pharmacopeia standards.

Chemical Reactions Analysis

Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Trachelanthamidic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of redox signaling pathways and inhibition of oxidative enzyme activities .

Comparison with Similar Compounds

  • Tranexamic Acid
  • Aminocaproic Acid
  • Pyrrolizine Derivatives

Properties

CAS No.

11017-88-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1

InChI Key

BZYGCNOHXFJSTG-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](CCN2C1)C(=O)O

Canonical SMILES

C1CC2C(CCN2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.